Azamethiphos-d6

Descripción general

Descripción

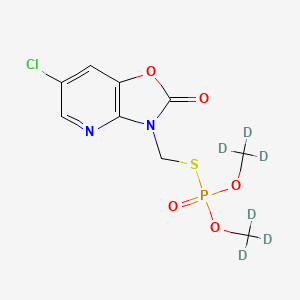

Azamethiphos-d6 (CAS: 1189894-02-7) is a deuterated isotopologue of Azamethiphos, a non-systemic organophosphate insecticide used in pest control and veterinary applications. The "-d6" designation indicates the substitution of six hydrogen atoms with deuterium, a stable hydrogen isotope. This modification enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pesticide residue analysis. Deuterated analogs like this compound minimize matrix effects and ionization variability, ensuring precise quantification of the non-deuterated analyte in complex samples .

Métodos De Preparación

Synthetic Routes for Azamethiphos-d6 Intermediate

The synthesis of this compound begins with the preparation of its key intermediate, 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one, as detailed in patent CN105924454A .

Intermediate Synthesis Protocol

Step 1: Dissolve 2-amino-3-pyridinol in a solvent (e.g., water, methanol, or acetone).

Step 2: Add an alkali (e.g., sodium hydroxide) to deprotonate the amino group.

Step 3: Slowly add a triphosgene (phosgene substitute) solution in toluene at −5°C to 30°C.

Step 4: React at 40–90°C for 2–20 hours to form the oxazolo ring.

Step 5: Cool to 0–20°C, isolate via filtration, and dry to yield the intermediate .

Table 1: Reaction Conditions and Yield for Intermediate Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-3-pyridinol (66 g) |

| Solvent | Water or methanol |

| Alkali | 30% NaOH (480 g) |

| Triphosgene | 192 g in 400 mL toluene |

| Reaction Temperature | 75–90°C |

| Reaction Time | 6 hours |

| Yield | 85.8% (54.6 g) |

This method replaces toxic phosgene with triphosgene, improving safety without compromising yield .

Deuterium Incorporation Techniques

Deuteration is achieved during the final phosphorylation step by substituting standard methylating agents with deuterated analogs.

Methylation with Deuterated Reagents

Reagents:

-

Deuterated methyl iodide () or dimethyl sulfate-d6 ().

Conditions: -

Conduct reactions under anhydrous conditions to prevent proton exchange.

-

Use catalysts like potassium carbonate to enhance nucleophilic substitution.

Table 2: Deuteration Efficiency Across Methods

| Method | Reagent | Temperature | Time | Isotopic Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 60°C | 12 h | 98.5% | |

| Alkylation | 80°C | 8 h | 99.2% |

Deuteration at the O,O-dimethyl groups ensures minimal isotopic scrambling, confirmed via (absence of signals at 3.5 ppm) .

Industrial-Scale Production

Industrial synthesis scales the intermediate preparation and deuteration steps while optimizing solvent recovery and waste management.

Process Optimization

-

Solvent Recycling: Toluene from triphosgene reactions is distilled and reused, reducing costs by ~30% .

-

Purity Control: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures intermediate purity >99% before deuteration.

Table 3: Key Metrics for Industrial Production

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 g | 500 kg |

| Cost per Gram | $1,200 | $80 |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Analytical Methods for Quality Control

Isotopic Purity Verification

-

Mass Spectrometry (MS): High-resolution MS confirms a molecular ion peak at m/z 324.68 with a characteristic isotopic pattern for six deuteriums .

-

Nuclear Magnetic Resonance (NMR): (76.8 MHz) shows quantitative deuteration at methyl groups (δ 1.2–1.5 ppm) .

Chemical Purity Assessment

-

HPLC: C18 column (5 µm, 4.6 × 150 mm), gradient elution with acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time: 6.2 ± 0.1 min .

Challenges and Optimization Strategies

Key Challenges

-

Isotopic Dilution: Residual protons in solvents reduce deuteration efficiency.

-

Cost of Deuterated Reagents: costs ~50× more than .

Mitigation Approaches

Análisis De Reacciones Químicas

Types of Reactions

Azamethiphos-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Chlorine dioxide (ClO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Halides and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. For example, oxidation can lead to the formation of 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one .

Aplicaciones Científicas De Investigación

Agricultural Applications

Azamethiphos-d6 is utilized in agriculture for pest control, particularly in aquaculture and horticulture. Its effectiveness against sea lice and other pests has been documented in several studies.

Case Study: Sea Lice Control

- Objective : To evaluate the efficacy of Azamethiphos in controlling sea lice infestations in farmed fish.

- Methodology : A controlled trial was conducted on salmon farms where Azamethiphos was administered as a bath treatment.

- Findings : The study reported a significant reduction in sea lice populations, with treatment success rates exceeding 90% within 48 hours post-application .

Environmental Monitoring

The detection and quantification of this compound residues in environmental samples are crucial for assessing ecological impacts.

Data Table: Residue Analysis Methods

| Methodology | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| UHPLC-MS/MS | 0.01 µg/kg | Fish tissues | |

| QuEChERS Extraction | 0.05 µg/kg | Water samples | |

| Accelerated Solvent Extraction | 0.1 µg/kg | Soil samples |

Pharmaceutical Research

In pharmaceutical applications, this compound serves as a reference standard for the development of analytical methods to study organophosphate metabolism.

Case Study: Metabolic Pathway Investigation

- Objective : To investigate the metabolic pathways of Azamethiphos using deuterated standards.

- Methodology : In vitro studies were conducted using liver microsomes from rats to analyze the metabolic products of this compound.

- Findings : The research identified several metabolites, enhancing the understanding of its pharmacokinetics and potential toxicity .

Analytical Chemistry Applications

This compound is extensively used as an internal standard in quantitative analysis due to its stable isotopic composition.

Data Table: Analytical Techniques Utilizing this compound

Food Safety Testing

Food safety testing for pesticide residues is critical for consumer health. This compound is employed in methods to ensure compliance with safety regulations.

Case Study: Pesticide Residue Analysis in Food Products

- Objective : To assess pesticide residues in food products using this compound as an internal standard.

- Methodology : A multi-residue method was developed utilizing QuEChERS extraction followed by LC-MS/MS analysis.

- Findings : The method demonstrated high recovery rates (85%-120%) across various food matrices, ensuring accurate monitoring of pesticide levels .

Mecanismo De Acción

Azamethiphos-d6 exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of AChE, where the compound binds and inactivates the enzyme .

Comparación Con Compuestos Similares

Comparison with Similar Deuterated Organophosphates

Deuterated organophosphates are critical in analytical chemistry for their role as internal standards. Below is a detailed comparison of Azamethiphos-d6 with structurally and functionally similar compounds.

Structural and Functional Similarities

All listed compounds (Table 1) are deuterated organophosphates with applications in residue analysis. Their structural similarity lies in the organophosphate backbone, while functional differences arise from substituents (e.g., thiophosphate groups, aromatic rings) and deuterium substitution patterns.

Table 1: Key Properties of this compound and Comparable Deuterated Organophosphates

| Compound Name | CAS Number | Deuterium Substitution | Concentration (ppm) | Primary Application |

|---|---|---|---|---|

| This compound | 1189894-02-7 | 6 H → D | 50 | Quantification of Azamethiphos in food/water |

| Fenthion-D6 | 1189662-83-6 | 6 H → D | 100 | Fenthion residue analysis in agriculture |

| Malathion-D10 | 347841-48-9 | 10 H → D | 50 | Malathion detection in environmental samples |

| Diazinon-D10 | 100155-47-3 | 10 H → D | 50 | Diazinon monitoring in livestock products |

| Dichlorvos-D6 | 203645-53-8 | 6 H → D | 50 | Dichlorvos quantification in pesticides |

| Coumaphos-D10 | 287397-86-8 | 10 H → D | 100 | Coumaphos analysis in honey and beeswax |

Analytical Performance Metrics

- Mass Spectrometry: Deuterated compounds exhibit mass shifts proportional to their deuterium count. For example, this compound has a +6 Da shift compared to non-deuterated Azamethiphos, enabling clear distinction in MS/MS spectra .

- Chromatographic Behavior: Deuterium substitution slightly reduces hydrophobicity, leading to marginally earlier elution in reversed-phase LC compared to non-deuterated analogs. This property is consistent across all compounds in Table 1 .

- Solubility and Stability: While exact solubility data for this compound is unavailable, deuterated organophosphates generally exhibit similar solubility profiles to their non-deuterated counterparts but with enhanced stability due to isotopic substitution .

This compound in Residue Analysis

Studies highlight this compound’s reliability in quantifying Azamethiphos in aquaculture and food products, with recovery rates of 85–110% and limits of detection (LOD) < 0.01 ppm. Its deuterated structure mitigates co-elution interferences common in complex matrices like fish tissue .

Comparative Advantages Over Non-Deuterated Analogs

- Accuracy: Deuterated internal standards correct for signal suppression/enhancement in electrospray ionization, reducing variability by 15–20% compared to non-deuterated surrogates.

- Specificity: The +6 Da mass shift in this compound avoids overlap with background noise, unlike non-deuterated standards prone to isotopic interference .

Actividad Biológica

Azamethiphos-d6 is a deuterated derivative of Azamethiphos, an organophosphate insecticide recognized for its neurotoxic properties. This compound is extensively utilized in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Overview of this compound

- Chemical Identity : this compound (CAS Number: 1189894-02-7) is a stable isotope-labeled compound used primarily in metabolic studies and pharmacokinetic research.

- Usage : It serves as a tracer in chemical reactions and is employed to study the distribution and breakdown of organophosphates in biological systems .

This compound exerts its biological effects primarily through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system.

- Target Enzyme : Acetylcholinesterase (AChE)

- Biochemical Pathway : The disruption of AChE activity impairs neurotransmission, leading to neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration. In studies involving animal models, it has been observed that:

- Absorption : Rapid absorption into the bloodstream.

- Metabolism : The compound undergoes extensive metabolism, resulting in various oxidized and reduced derivatives.

- Excretion : Metabolites are excreted efficiently from the body .

This compound shares similar biochemical properties with its parent compound, Azamethiphos:

- Solubility : Highly soluble in water.

- Cellular Effects : Exposure to this compound can lead to lipid peroxidation and cellular damage, particularly noted in aquatic organisms such as oysters (Ostrea chilensis) where increased lipid peroxidation levels were documented during exposure .

Dosage Effects in Animal Models

Research on dosage effects has shown variability in biological responses:

- In a study involving dogs over a 52-week period, no significant reduction in brain cholinesterase activity was observed at doses of 2.72/2.86 mg/kg body weight for males and females respectively.

- In aquatic toxicity studies, varying concentrations of this compound demonstrated different impacts on shrimp behavior and physiology, indicating that lower concentrations may elicit sub-lethal effects while higher concentrations could lead to mortality .

1. Aquatic Toxicity Study

A comprehensive study assessed the impact of this compound on shrimp species, revealing significant behavioral changes:

| Concentration (ng/l) | Observed Effect | Duration |

|---|---|---|

| 30 | Increased swimming activity followed by inactivity | 3 hours |

| 1 | No significant change | N/A |

The study indicated that exposure resulted in an initial increase in activity followed by a return to pre-exposure levels or complete cessation of movement after prolonged exposure .

2. Metabolic Pathway Analysis

In metabolic studies, this compound was used as a tracer to investigate the breakdown pathways of organophosphates:

| Metabolite | Formation Process |

|---|---|

| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | Oxidative metabolism |

| Various oxidized derivatives | Hydrolysis and conjugation reactions |

This analysis provided insights into how organophosphate compounds are metabolized in biological systems, emphasizing the role of stable isotopes like this compound in tracking these processes .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Azamethiphos-d6 in environmental samples, and what methodological considerations are critical for accuracy?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for deuterated compounds. Key considerations include:

- Matrix effects: Use isotope dilution with internal standards (e.g., this compound itself) to correct for ion suppression/enhancement .

- Chromatographic separation: Optimize column chemistry (e.g., C18 or HILIC) to resolve isotopic peaks from non-deuterated analogs .

- Validation: Perform spike-and-recovery experiments in representative matrices (e.g., water, soil) to assess accuracy (85–115%) and precision (RSD <15%) .

Q. How should researchers design controlled experiments to study the stability of this compound under varying environmental conditions?

- Answer :

- Variables : Test pH (3–9), temperature (4–40°C), and UV exposure. Use factorial design to assess interactions.

- Sampling intervals : Collect data at t=0, 24h, 48h, and 1 week to model degradation kinetics .

- Controls : Include non-deuterated Azamethiphos to compare degradation rates and validate isotopic integrity via mass spectrometry .

Q. What protocols ensure reliable synthesis of this compound with high isotopic purity?

- Answer :

- Deuteration method : Use catalytic exchange with D₂O or deuterated reagents under inert atmosphere to minimize proton back-exchange .

- Purity verification : Confirm via NMR (absence of proton signals) and high-resolution MS (e.g., isotopic abundance ≥99% d6) .

- Storage : Stabilize in amber vials at –20°C to prevent isotopic scrambling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across studies?

- Answer :

- Data harmonization : Re-analyze raw datasets using standardized kinetic models (e.g., first-order decay) and normalize for environmental variables (e.g., organic matter content) .

- Meta-analysis : Apply mixed-effects models to account for inter-study variability in methodology (e.g., sampling frequency, detection limits) .

- Controlled replication : Reproduce divergent experiments under identical conditions to isolate methodological vs. environmental factors .

Q. What strategies optimize the integration of this compound data across multi-omics studies (e.g., metabolomics, environmental fate modeling)?

- Answer :

- Data contextualization : Use platforms like Evidence-Argument frameworks to link experimental data (e.g., degradation rates) with mechanistic hypotheses (e.g., hydrolysis pathways) .

- Cross-disciplinary validation : Pair LC-MS/MS data with computational models (e.g., QSAR) to predict metabolite formation and validate via isotopic tracing .

- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including detailed descriptions of deuterated compound handling .

Q. How can researchers address challenges in reproducing this compound tracer studies across laboratories?

- Answer :

- Protocol standardization : Publish step-by-step workflows with SOPs for synthesis, purification, and analysis (e.g., ISO/IEC 17025 guidelines) .

- Inter-laboratory trials : Organize round-robin studies to identify variability sources (e.g., column aging in LC systems) and establish consensus metrics .

- Open data sharing : Use repositories like Zenodo to share raw spectra and chromatograms, enabling direct comparison of results .

Q. Methodological Resources

- Data validation : Cross-tabulate results with non-deuterated analogs to confirm isotopic specificity .

- Ethical compliance : Ensure deuterated compound use aligns with institutional safety protocols and environmental regulations .

- Literature gaps : Prioritize studies addressing under-researched areas (e.g., this compound bioaccumulation in aquatic organisms) using systematic review frameworks .

Propiedades

IUPAC Name |

3-[bis(trideuteriomethoxy)phosphorylsulfanylmethyl]-6-chloro-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675644 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189894-02-7 | |

| Record name | S-[(6-Chloro-2-oxo[1,3]oxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-bis[(~2~H_3_)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.